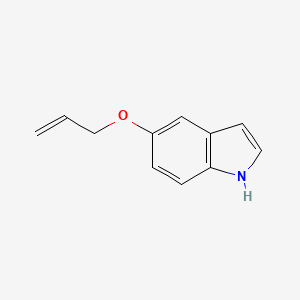

5-(prop-2-en-1-yloxy)-1H-indole

Overview

Description

5-(prop-2-en-1-yloxy)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a prop-2-en-1-yloxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-2-en-1-yloxy)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyindole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 5-bromoindole with allylboronic acid in the presence of a palladium catalyst and a base can yield this compound. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry. This approach allows for the efficient and controlled synthesis of the compound on a large scale. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(prop-2-en-1-yloxy)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 5-(prop-2-en-1-yloxy)-1H-indole and its derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell membranes and inhibition of metabolic pathways.

Case Study: Antimicrobial Screening

In a study assessing various indole derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a zone of inhibition comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (against E. coli) |

| Standard (Streptomycin) | 28 |

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Preliminary findings suggest that structural modifications can enhance its cytotoxic effects.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest potential applications in developing therapies for neurodegenerative disorders.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

- Neuroprotective Mechanism : Modulation of neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of 5-(prop-2-en-1-yloxy)-1H-indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-(prop-2-yn-1-yloxy)-1H-indole: This compound has a similar structure but with a prop-2-yn-1-yloxy substituent instead of prop-2-en-1-yloxy.

5-(prop-2-en-1-yloxy)-2H-indole: This isomer has the same substituent but at a different position on the indole ring.

5-(prop-2-en-1-yloxy)-1H-benzimidazole: This compound has a benzimidazole core instead of an indole core.

Uniqueness

5-(prop-2-en-1-yloxy)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Structural Characteristics

The compound consists of:

- Indole Ring : A bicyclic structure known for its presence in many bioactive compounds.

- Allyl Group : Provides unique reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that indole derivatives, including 5-(prop-2-en-1-yloxy)-1H-indole, exhibit a range of biological activities:

1. Anticancer Activity

- Indole derivatives are recognized for their anticancer properties. Studies have shown that modifications to the indole structure can lead to significant tumor growth inhibition in various cancer models. For instance, compounds similar to this compound have demonstrated efficacy against head and neck cancer in xenograft models .

2. Antioxidant Properties

- The antioxidant activity of indole derivatives has been explored, with findings suggesting that the spatial and lipophilic properties of these compounds play critical roles in their effectiveness .

3. Antimicrobial Effects

- Indole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain synthesized analogs demonstrated good to excellent activity against Bacillus subtilis and Escherichia coli .

4. Antiviral Potential

- Indoles have been investigated for their antiviral properties, particularly against viruses like SARS-CoV-2. Some indole derivatives have exhibited significant inhibitory effects on viral replication .

Table 1: Summary of Biological Activities of Indole Derivatives

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can influence its biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole ring can enhance or diminish biological efficacy. For example, the introduction of different substituents at the 2 or 3 positions of the indole ring has been shown to affect anticancer and antimicrobial activities significantly .

Future Research Directions

Given the promising biological activities associated with indole derivatives:

- Further Investigation : More comprehensive studies are needed to elucidate the specific mechanisms through which this compound exerts its effects.

- Clinical Trials : Potential candidates should undergo rigorous testing in clinical settings to evaluate their therapeutic efficacy and safety.

- Exploration of Analogues : Synthesizing and testing new analogues could lead to the discovery of more potent compounds with desirable pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(prop-2-en-1-yloxy)-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves allylation of 5-hydroxyindole derivatives. For example, coupling 5-hydroxyindole with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetone . Optimization includes varying reaction time, temperature, and stoichiometric ratios. Purity can be improved using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and verified via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the allyloxy group (δ ~4.5–5.5 ppm for CH₂ and CH₂=CH₂ protons) and indole NH (δ ~10–11 ppm). Aromatic protons appear in δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 174.0914 for C₁₁H₁₁NO). Fragmentation patterns help validate structural motifs .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure. Key parameters include bond lengths (e.g., C-O ~1.36 Å) and dihedral angles between indole and allyloxy moieties. Thermal ellipsoid plots assess atomic displacement . Data collection requires high-quality crystals grown via slow evaporation (e.g., in DCM/hexane) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate binding poses with MD simulations in GROMACS .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:

- Use positive controls (e.g., known kinase inhibitors for enzyme assays).

- Validate dose-response curves (IC₅₀/EC₅₀) across multiple replicates .

- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .

Q. How are kinetic and mechanistic studies designed to probe the allyloxy group’s role in catalytic or metabolic reactions?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor intermediates in allyloxy cleavage reactions (e.g., under oxidative conditions).

- Isotopic Labeling : Use deuterated allyl groups to track H/D exchange via LC-MS .

- Enzyme Kinetics : Fit Michaelis-Menten models to kₐₜₜ and Kₘ data for cytochrome P450-mediated metabolism .

Q. What crystallographic challenges arise when analyzing derivatives with flexible allyloxy substituents?

- Methodological Answer : Flexibility causes disorder in crystal lattices. Mitigate via:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K with liquid N₂).

- TWINABS : Apply twin refinement for non-merohedral twinning .

- Occupancy Refinement : Model alternative conformers using PART instructions in SHELXL .

Q. Methodological Resources

Properties

IUPAC Name |

5-prop-2-enoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOAAJIGYICLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557811 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51086-08-9 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.